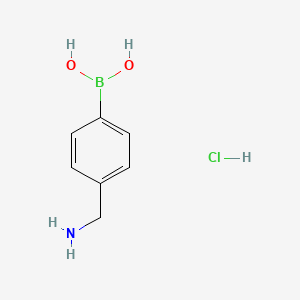

4-Aminomethylphenylboronic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZNRXFJHYNUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370202 | |

| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75705-21-4 | |

| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminomethylphenylboronic Acid Hydrochloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethylphenylboronic acid hydrochloride (CAS No. 75705-21-4) has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its bifunctional nature, featuring a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it an invaluable reagent for introducing the 4-(aminomethyl)phenyl group into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role in drug discovery, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols, troubleshooting strategies, and analytical methodologies are presented to enable researchers to effectively utilize this reagent in their work.

Introduction and Physicochemical Properties

This compound is a white to pale yellow crystalline powder that possesses a unique combination of functionalities.[1] The boronic acid group serves as a key participant in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation in contemporary synthesis.[2] The aminomethyl group provides a handle for further functionalization or acts as a critical pharmacophoric element.

The hydrochloride salt form is crucial for the compound's utility. Amine-containing boronic acids can be prone to instability; the salt form enhances shelf-life, improves solubility in polar solvents, and protects the amine group from oxidative degradation.[3][]

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference |

| CAS Number | 75705-21-4 | |

| Molecular Formula | C₇H₁₁BClNO₂ | |

| Molecular Weight | 187.43 g/mol | |

| Appearance | White to light yellow powder | [1][5] |

| InChI Key | HUZNRXFJHYNUMV-UHFFFAOYSA-N | |

| SMILES | Cl.NCC1=CC=C(C=C1)B(O)O | |

| Purity | Typically ≥95-97% | [5][6] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes are possible, a common and scalable strategy involves the reduction of a nitrile precursor, such as 4-cyanophenylboronic acid. This precursor is accessible from 4-bromobenzonitrile via a lithium-halogen exchange followed by borylation.[6]

Synthetic Pathway Overview

A logical and frequently employed synthetic route begins with a commercially available precursor and proceeds through borylation and reduction steps. The use of a pinacol ester as a protecting group for the boronic acid is a common strategy to improve stability and facilitate purification during intermediate steps.

Caption: Synthetic workflow from 4-bromobenzonitrile.

Detailed Synthesis Protocol: From 4-Cyanophenylboronic Acid

This protocol outlines the catalytic reduction of 4-cyanophenylboronic acid to the target compound.

Materials:

-

4-Cyanophenylboronic acid

-

Tetrahydrofuran (THF), anhydrous

-

Raney Nickel (slurry in water)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) solution

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 4-cyanophenylboronic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon).[5]

-

Catalyst Addition: Carefully add Raney Nickel catalyst (a catalytic amount, typically 5-10 wt%) to the solution.[5]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure may vary, consult specific literature for optimization) and stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting material is consumed.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, kept wet, and never allowed to dry in the air.

-

Acidification & Isolation: To the filtrate, slowly add a solution of hydrochloric acid (e.g., 2N HCl in ether or aqueous HCl) until the pH is acidic. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[2] This reaction is indispensable in drug discovery for the synthesis of biaryl and substituted aromatic structures.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Caption: The Suzuki-Miyaura catalytic cycle.

Causality Behind the Steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide (R¹-X) bond. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands on the palladium center.

-

Transmetalation: The organic moiety (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex. The choice of base is critical and must be strong enough to facilitate this transfer without causing unwanted side reactions.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst like XPhos Pd G3, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

-

Inert gas (Argon or Nitrogen)

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

Assembly: To a Schlenk flask or reaction vial, add the aryl bromide, this compound, base, and palladium catalyst/ligand.

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting and Optimization

Despite its robustness, Suzuki couplings with aminophenylboronic acids can present challenges.

Table 2: Troubleshooting Common Suzuki Coupling Issues

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low or No Conversion | Ineffective catalyst/ligand; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst system (e.g., Buchwald precatalysts like XPhos Pd G3). Switch to a stronger base (K₃PO₄, Cs₂CO₃). Increase the reaction temperature. | [7] |

| Protodeboronation | Presence of water or acidic protons; Prolonged reaction time at high temperature. | Ensure anhydrous conditions. Use a milder, non-nucleophilic base if possible. Protect the boronic acid as a pinacol ester for the reaction. | [2] |

| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a more effective ligand to promote the desired cross-coupling pathway. | [2][8] |

| Poor Solubility of Reagents | Inappropriate solvent system. | Screen alternative solvents like DMF, DME, or toluene. For highly insoluble substrates, consider using chlorinated solvents like chlorobenzene. | [9] |

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound and its reaction products.

Table 3: Key Analytical Techniques and Expected Observations

| Technique | Expected Results for 4-Aminomethylphenylboronic Acid HCl |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.5-7.8 ppm), Benzylic protons (singlet, ~4.0 ppm), Amine protons (broad singlet, variable), Boronic acid -OH (very broad, often not observed or exchanges with solvent).[10] |

| ¹³C NMR | Aromatic carbons (~128-140 ppm), Benzylic carbon (~45 ppm). The ipso-carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.[11] |

| ¹¹B NMR | A single, relatively sharp signal around 27-30 ppm is characteristic of a trigonal planar (sp²) boronic acid.[11] |

| LC-MS | A primary peak corresponding to the [M+H]⁺ of the free amine (m/z ~152.0) in positive ion mode. HPLC conditions can be optimized using a C18 column with a water/acetonitrile gradient.[12][13] |

| FT-IR | Characteristic peaks for N-H stretching (amine), B-O stretching (boronic acid), and aromatic C-H and C=C stretching. |

Conclusion

As a Senior Application Scientist, it is clear that this compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its successful application hinges on a solid understanding of its properties, the mechanistic nuances of the reactions in which it participates, and a systematic approach to experimental design and troubleshooting. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently incorporate this versatile building block into their synthetic strategies, accelerating the development of novel molecules with significant scientific and therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.

- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability.

- ChemicalBook. (n.d.). This compound(75705-21-4) 1 h nmr.

- ChemicalBook. (n.d.). This compound 75705-21-4 wiki.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

- Pharma Info Nepal. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.

- Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.

- Santa Cruz Biotechnology. (n.d.). 4-(Aminomethyl)phenylboronic acid hydrochloride.

- Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR.

- MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- Thermo Fisher Scientific. (n.d.). This compound, 96%.

- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

- Sigma-Aldrich. (n.d.). 4-Aminophenylboronic acid hydrochloride 95%.

- J&K Scientific LLC. (n.d.). 4-Cyanophenylboronic acid.

- BLD Pharm. (n.d.). 51239-46-4|(4-(Aminomethyl)phenyl)boronic acid.

- Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.

Sources

- 1. 4-AMINOPHENYLBORONIC ACID HYDROCHLORIDE(80460-73-7) 1H NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 5. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(75705-21-4) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. sciex.com [sciex.com]

- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

The Versatile Role of 4-Aminomethylphenylboronic Acid Hydrochloride in Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylphenylboronic acid hydrochloride has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic aminomethyl group and a versatile boronic acid moiety, allows for its application in a wide array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core attributes of this compound, its critical applications, and detailed protocols for its use, underpinned by a rationale for the experimental choices involved.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A thorough understanding of its fundamental properties is crucial for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BClNO₂ | [2] |

| Molecular Weight | 187.43 g/mol | [2] |

| CAS Number | 75705-21-4 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [3] |

Key Applications in Drug Discovery and Organic Synthesis

The utility of this compound spans several key areas of chemical and pharmaceutical research, primarily driven by the reactivity of its two functional groups. It is extensively used as a building block in the synthesis of complex pharmaceuticals and biologically active compounds.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many drug molecules.[5] The aminomethyl group can be a key pharmacophore or a handle for further functionalization.

This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent system (e.g., 1,4-Dioxane and water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (e.g., Schlenk flask, condenser)

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.

-

Solvent Addition: Introduce a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation and ensure high catalytic activity.

-

Base: The base, typically a carbonate or phosphate, is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or THF and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.[7][8] The choice of solvent can significantly impact reaction rates and yields.[9]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition: A Focus on β-Lactamases

Boronic acids are recognized as potent inhibitors of serine proteases, a class of enzymes that includes the problematic β-lactamases responsible for bacterial resistance to antibiotics like penicillin.[1][10] 4-Aminomethylphenylboronic acid and its derivatives can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[1][11] This interaction mimics the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics, thereby inhibiting the enzyme.[11]

X-ray crystallography studies of boronic acid inhibitors bound to AmpC β-lactamase have revealed the key interactions in the active site.[1][11] The boron atom forms a covalent bond with the hydroxyl group of the catalytic Serine residue. One of the boronic acid's hydroxyl groups is positioned in the "oxyanion hole," forming hydrogen bonds with the backbone amides of other residues, which stabilizes the complex.[11]

Diagram of AmpC β-Lactamase Inhibition:

Caption: Interaction of 4-aminomethylphenylboronic acid with the active site of AmpC β-lactamase.

Bioconjugation and PET Imaging

The aminomethyl group of this compound provides a reactive handle for bioconjugation, allowing for its attachment to proteins and other biomolecules. This is often achieved through amide bond formation with carboxylic acid groups on the target biomolecule, typically mediated by coupling agents like EDC and NHS.[12] This versatility makes it a valuable tool for creating probes for biological studies.

Furthermore, boronic acids and their esters are increasingly used as precursors in the synthesis of Positron Emission Tomography (PET) tracers.[13][14] The boronic acid moiety can be readily converted to a radio-labeled arene through copper-mediated radiofluorination or radioiodination.[14]

This workflow describes the general steps for conjugating this compound to a protein.

Step-by-Step Methodology:

-

Protein Preparation: Prepare a solution of the target protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

Activation of Protein Carboxyl Groups: Add a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the protein solution and incubate at room temperature to activate the carboxyl groups.

-

Conjugation: Add this compound to the activated protein solution. The reaction is typically performed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove unreacted reagents and byproducts using dialysis, desalting columns, or size-exclusion chromatography.

Self-Validating System:

The success of the conjugation can be validated by techniques such as SDS-PAGE, which will show an increase in the molecular weight of the protein, and mass spectrometry, which can confirm the mass of the conjugate.

Diagram of the Bioconjugation Workflow:

Caption: General workflow for protein conjugation with 4-aminomethylphenylboronic acid.

Safety and Handling

This compound is harmful if swallowed.[2] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a remarkably versatile reagent with significant applications in drug discovery and chemical biology. Its ability to participate in robust carbon-carbon bond-forming reactions, act as a potent enzyme inhibitor, and serve as a scaffold for bioconjugation and PET tracer development underscores its importance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their scientific endeavors.

References

- Weston, G. S., Blázquez, B., & Shoichet, B. K. (1998). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Journal of medicinal chemistry, 41(22), 4357–4366.

- Tondi, D., Powers, R. A., Negri, M. C., Caselli, E., Blázquez, J., Costi, M. P., & Shoichet, B. K. (2001). Structure-based design and in-parallel synthesis of inhibitors of AmpC beta-lactamase. Chemistry & biology, 8(5), 593–609.

- Cain, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS infectious diseases, 5(10), 1755–1765.

- Kumar, V., Viviani, S. L., Ismail, J., Agarwal, S., Bonomo, R. A., & van den Akker, F. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PloS one, 16(5), e0251242.

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323.

- Powers, R. A., & Shoichet, B. K. (2002). Structure-based approach for binding site identification on AmpC beta-lactamase. Journal of medicinal chemistry, 45(15), 3222–3234.

- Morandi, F., et al. (2020). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. European journal of medicinal chemistry, 192, 112185.

- Powers, R. A., Caselli, E., Focia, P. J., Shoichet, B. K., & Prati, F. (2001). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Biochemistry, 40(31), 9207–9214.

- Basuli, F., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Cancers, 15(9), 2589.

- Bernard-Gauthier, V., et al. (2018). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters.

- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008.

- White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions.

- ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- YouTube. (2022, October 9). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond.

- National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines.

- National Institutes of Health. (n.d.). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2.

- PubMed. (2017). Radiosynthesis and evaluation of IGF1R PET ligand [11C]GSK1838705A.

- ResearchGate. (n.d.). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib.

- PubMed. (2023). Synthesis and evaluation of a novel PET ligand, a GSK'963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain.

- ResearchGate. (n.d.). Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau | Request PDF.

- National Institutes of Health. (n.d.). Simplified and accessible [18F]F-AraG synthesis procedure for preclinical PET.

- PubMed. (2001). Structure-based discovery of a novel, noncovalent inhibitor of AmpC beta-lactamase.

Sources

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Structure-based approach for binding site identification on AmpC beta-lactamase. | Semantic Scholar [semanticscholar.org]

- 3. Structure-based Design and In-Parallel Synthesis of Inhibitors of AmpC b-lactamase (Journal Article) | OSTI.GOV [osti.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminomethylphenylboronic Acid Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core structure, properties, synthesis, and critical applications of 4-Aminomethylphenylboronic acid hydrochloride, providing both foundational knowledge and field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Bifunctional Reagent

This compound is a bifunctional organic compound featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety on a stable phenyl ring.[1] This unique structural arrangement makes it an exceptionally valuable building block in modern organic synthesis and medicinal chemistry.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The primary utility of this reagent lies in its capacity to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex molecular architectures.[2][3] This guide will elucidate the structural characteristics, synthetic methodologies, and key applications that underscore its importance in the laboratory and in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is paramount for its effective application. The hydrochloride salt form ensures that the aminomethyl group is protonated, rendering it less reactive as a nucleophile until liberated by a base.

Core Chemical Structure

The fundamental structure consists of a benzene ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and an aminomethyl group [-CH₂NH₃⁺Cl⁻], respectively.

Caption: Structure of this compound.

Physicochemical & Spectroscopic Data

Proper identification and quality assessment are crucial. Below is a summary of key identifiers and properties.

| Property | Value | Source |

| CAS Number | 75705-21-4 | [1][4][5] |

| Molecular Formula | C₇H₁₁BClNO₂ | [1][4][5] |

| Molecular Weight | 187.43 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Infrared Spectrum | Conforms to structure | [5] |

Note: Analytical data is often lot-specific. Buyers should confirm the identity and purity for their specific application.[4]

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A common laboratory-scale synthesis proceeds from 4-cyanobenzyl bromide.

Synthetic Workflow Rationale

The synthesis involves a multi-step process designed to introduce the boronic acid functionality without interfering with the precursor to the aminomethyl group. The nitrile serves as a stable precursor that can be reduced to the amine in a later step. The key transformation is the conversion of an aryl halide or triflate to a boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is widely used in the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceuticals. [3][6]

Building Block in Medicinal Chemistry

The aminomethylphenyl scaffold is a valuable pharmacophore. The amino group provides a site for further functionalization, allowing for the construction of compound libraries for drug discovery. For example, it has been used in the synthesis of kinase inhibitors and other biologically active molecules. [3]

Bioconjugation and Sensor Development

The boronic acid group has a unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature found in saccharides (sugars). [3]This property is exploited in:

-

Saccharide Sensing: Developing fluorescent or colorimetric sensors for glucose and other biologically important sugars.

-

Bioconjugation: Attaching the molecule to glycoproteins on cell surfaces or immobilizing biomolecules onto sensor surfaces. [3]

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the reagent's integrity and ensuring laboratory safety.

| Parameter | Recommendation | Rationale |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate PPE including gloves, safety glasses, and a lab coat. [7]Avoid creating dust. | Prevents inhalation of the powder and contact with skin and eyes. The compound is classified as an acute oral toxin (Category 4) and can cause irritation. [4] |

| Storage | Store in a tightly sealed container in a cool, dry place. [7][8]Refrigeration is often recommended. [7] | The boronic acid group can be sensitive to moisture and oxidation. Anhydride formation (trimerization) can occur upon prolonged storage, reducing reactivity. |

| Incompatibilities | Strong oxidizing agents and strong acids. [7] | Can lead to decomposition or violent reactions. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information. [9][10]

Conclusion

This compound is a reagent of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its robust performance in Suzuki-Miyaura coupling and its unique diol-binding capability make it indispensable in drug discovery, diagnostics, and materials science. A comprehensive understanding of its structure, properties, and reactivity, as detailed in this guide, is the foundation for leveraging its full potential in innovative scientific applications.

References

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). University of Pittsburgh Archives.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. (2012). ResearchGate.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound, 96% 250 mg | Request for Quote [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 51239-46-4|(4-(Aminomethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Aminomethylphenylboronic Acid Hydrochloride: Physicochemical Properties and Handling

This guide provides a comprehensive overview of the core physical and chemical properties of 4-Aminomethylphenylboronic acid hydrochloride (4-APBA HCl). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure effective application and handling of this versatile chemical building block.

Introduction: A Key Bifunctional Reagent

This compound is a bifunctional organic compound featuring a boronic acid group and an aminomethyl group attached to a benzene ring.[1] This unique structure makes it a valuable reagent in a variety of scientific fields. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Simultaneously, the primary amine serves as a versatile handle for derivatization, enabling its incorporation into larger molecular frameworks. Its hydrochloride salt form generally enhances stability and modifies its solubility profile.[2]

The compound is widely utilized as a building block in medicinal chemistry for the synthesis of biologically active molecules and in materials science for the development of advanced sensors and polymers.[1][2] Understanding its fundamental physical properties is paramount for its successful storage, handling, and application in experimental design.

Core Physicochemical Properties

The essential properties of this compound are summarized below. These values represent a consolidation of data from various suppliers and databases, providing a reliable reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 75705-21-4 | [1][3][4] |

| Molecular Formula | C₇H₁₁BClNO₂ | [3] |

| Molecular Weight | 187.43 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][3] |

| Boiling Point | 337.7 °C at 760 mmHg | [1] |

| Flash Point | 158.1 °C | [1] |

| Solubility | Sparingly soluble in water. | [1] |

| IUPAC Name | [4-(aminomethyl)phenyl]boronic acid hydrochloride | [1][3] |

| InChI Key | HUZNRXFJHYNUMV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | B(C1=CC=C(C=C1)CN)(O)O.Cl | [3] |

Structural and Mechanistic Insights

Molecular Structure and Functional Groups

The utility of 4-APBA HCl is derived directly from its structure. The boronic acid group (-B(OH)₂) is an electrophilic Lewis acid, enabling its participation in transmetalation steps within catalytic cycles. The aminomethyl group (-CH₂NH₂) provides a nucleophilic site and a basic center, which is protonated in the hydrochloride salt form. This protonation prevents undesired side reactions of the amine and improves the compound's shelf-life.

Caption: Chemical structure of this compound.

Solubility Profile: A Practical Perspective

The "sparingly soluble" nature in water is a key practical consideration.[1] This limited solubility arises from the balance between the polar, hydrophilic aminomethyl and boronic acid functions and the nonpolar, hydrophobic phenyl ring. While the hydrochloride salt enhances water solubility compared to the free base, it may still require co-solvents or pH adjustment for complete dissolution in aqueous media, depending on the desired concentration. For organic synthesis, it is often soluble in polar organic solvents like DMSO.

Stability, Storage, and Handling

Recommended Storage Protocol

Proper storage is critical to maintain the integrity of the boronic acid moiety, which can be susceptible to degradation.

Caption: Boronic acid binding to a generic cis-diol.

This reversible interaction allows 4-APBA HCl, once incorporated into a larger construct via its amino group, to function as a recognition motif for specific biological targets, making it a powerful tool for researchers in chemical biology and diagnostics.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block whose utility is dictated by its distinct physical and chemical properties. Its bifunctional nature, coupled with the well-defined reactivity of the boronic acid group, provides a vast landscape for chemical innovation. By adhering to the principles of proper storage, handling, and understanding the causality behind its reactivity, researchers can confidently and effectively leverage this compound to achieve their synthetic and application-oriented goals.

References

Sources

4-Aminomethylphenylboronic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminomethylphenylboronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a bifunctional organic compound that has emerged as a critical reagent in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, makes it an exceptionally versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds.[1] Concurrently, the aminomethyl group provides a reactive handle for a variety of chemical transformations, including amide bond formation and other nucleophilic additions, allowing for the straightforward introduction of this motif into complex molecules.

This guide provides a comprehensive overview of the chemical properties, reactivity, and practical applications of this compound. It is designed to serve as a technical resource for scientists engaged in drug discovery and synthetic chemistry, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is typically supplied as a white to pale yellow crystalline powder.[2][3] Its hydrochloride salt form enhances stability and modulates its solubility profile.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 75705-21-4 | [2] |

| Molecular Formula | C₇H₁₁BClNO₂ | [2] |

| Molecular Weight | 187.43 g/mol | |

| Appearance | White to off-white or pale yellow crystalline powder | [2][3] |

| Solubility | Sparingly soluble in water | [2] |

| Boiling Point | 337.7 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 158.1 °C (Predicted) | [2] |

| InChI Key | HUZNRXFJHYNUMV-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Authenticating the identity and purity of this compound is typically achieved through standard spectroscopic methods. While specific analytical data is lot-dependent, the expected spectral features are well-defined.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The aromatic protons on the phenyl ring typically appear as two doublets in the range of 7.0-8.0 ppm. The methylene protons (-CH₂-) adjacent to the amino group would be expected around 4.0 ppm, and the ammonium protons (-NH₃⁺) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The hydroxyl protons of the boronic acid group often appear as a broad singlet as well.

-

¹³C NMR Spectroscopy: The carbon NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the boron atom being distinct, along with a signal for the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretches of the ammonium group (broad, ~2800-3100 cm⁻¹), C-H stretches of the aromatic ring (~3000-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), and strong B-O stretches (~1310-1350 cm⁻¹).

Authoritative spectral data can often be found in chemical databases for comparison.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[1][5] This reaction is a cornerstone of modern synthetic chemistry due to its high efficiency, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[6]

Reaction Mechanism: The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group (the 4-aminomethylphenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is critical for this step to proceed.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water or DME/Water mixture, typically 4:1)[1][6]

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Standard glassware for workup and purification

Methodology:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2-3 eq.), and the palladium catalyst (0.02-0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the mixture and heat to the desired temperature (typically 80-100 °C) for 4-12 hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Further Applications in Drug Discovery

Beyond its role in Suzuki couplings, this compound is a valuable intermediate for constructing diverse molecular scaffolds.

-

Pharmacophore Introduction: It serves as a precursor for introducing the aminomethylphenyl group, a common structural motif in biologically active compounds.[2]

-

Ligand Synthesis: The compound can be utilized as a ligand in the synthesis of metal complexes for various catalytic applications.[2]

-

β-Lactamase Inhibitors: Boronic acids are known inhibitors of serine proteases, including bacterial β-lactamases. This compound and its derivatives are actively being explored in the development of novel antibiotics and inhibitors to combat antibiotic resistance.[7]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed[8] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. |

Handling:

-

Use in a well-ventilated area or fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Avoid breathing dust.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Refrigeration is often recommended for long-term storage to maintain product quality.[8][9][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined role in modern organic chemistry, particularly in the pharmaceutical industry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the reactive potential of its aminomethyl group, makes it an indispensable tool for the synthesis of complex molecular architectures. By understanding its chemical properties, adhering to established protocols, and observing proper safety procedures, researchers can effectively leverage this reagent to advance their synthetic and drug discovery programs.

References

- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.

- This compound 75705-21-4 wiki. LookChem.

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.

- 4-Aminophenylboronic acid hydrochloride 95%. Sigma-Aldrich.

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR. Sigma-Aldrich.

- 4-Aminophenylboronic acid 95%. Sigma-Aldrich.

- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem. [Link]

- SAFETY D

- SAFETY D

- This compound, 96%. Thermo Scientific Chemicals.

- This compound(75705-21-4) 1 h nmr. ChemicalBook.

- Stability and Storage. MedchemExpress.com.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- 4-Aminophenylboronic acid pinacol ester. MedchemExpress.com.

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound, 96% 250 mg | Request for Quote [thermofisher.com]

- 4. This compound(75705-21-4) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. medchemexpress.com [medchemexpress.com]

4-Aminomethylphenylboronic acid hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-Aminomethylphenylboronic Acid Hydrochloride

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, which incorporates both a nucleophilic aminomethyl group and a versatile boronic acid moiety, makes it a valuable building block for a wide range of applications. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a key feature exploited in carbohydrate sensing and the development of targeted drug delivery systems.[1] The aminomethyl group provides a convenient handle for conjugation to other molecules, such as peptides or therapeutic agents, through amide bond formation or other amine-related chemistries.[2]

This guide, intended for researchers and scientists in the field of organic synthesis and drug discovery, provides a detailed overview of a reliable and commonly employed synthetic route to this compound. We will delve into the strategic considerations behind the synthesis, explain the causality of experimental choices, and provide detailed, validated protocols. The core of this strategy involves the use of a protecting group for the amine functionality, followed by a carefully controlled deprotection to yield the final hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the nitrogen atom. The primary amine is a reactive functional group that can interfere with reagents used to introduce or manipulate the boronic acid moiety. Therefore, a robust synthetic strategy involves masking the amine with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]

This leads to a key intermediate: 4-(N-Boc-aminomethyl)phenylboronic acid . This protected intermediate can be synthesized from commercially available starting materials. The final step is the acid-mediated cleavage of the Boc group, which concurrently forms the desired hydrochloride salt.

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow: Protection-Deprotection Strategy

The synthesis is executed in two primary stages:

-

Protection Stage: The commercially available 4-(aminomethyl)phenylboronic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

-

Deprotection Stage: The isolated 4-(N-Boc-aminomethyl)phenylboronic acid is treated with a strong acid, typically hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This step efficiently cleaves the Boc group and precipitates the final product as its hydrochloride salt.[4]

The overall workflow is visualized below.

Sources

A Senior Application Scientist's In-depth Technical Guide to [4-(aminomethyl)phenyl]boronic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of [4-(aminomethyl)phenyl]boronic acid hydrochloride, a versatile bifunctional molecule pivotal in contemporary drug discovery and development. The IUPAC name for this compound is [4-(aminomethyl)phenyl]boronic acid hydrochloride . This document elucidates its chemical and physical properties, provides detailed protocols for its synthesis and application in key synthetic transformations, and explores its emerging role as a pharmacologically active scaffold. Drawing from established methodologies and recent advancements, this guide is intended to be an essential resource for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in the synthesis of complex molecules such as kinase inhibitors, and discuss its potential as a serine protease inhibitor.

Compound Identification and Chemical Properties

[4-(aminomethyl)phenyl]boronic acid hydrochloride is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, makes it a highly valuable building block in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | [4-(aminomethyl)phenyl]boronic acid hydrochloride | [2] |

| CAS Number | 75705-21-4 | [3] |

| Molecular Formula | C₇H₁₁BClNO₂ | |

| Molecular Weight | 187.43 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Melting Point | 240-250 °C | [] |

| Storage | 2-8 °C, inert atmosphere | [] |

Note: For research and manufacturing use only. Not for direct human use.

Synthesis and Purification

The synthesis of [4-(aminomethyl)phenyl]boronic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes have been reported, a common approach involves the transformation of a readily available starting material like 4-cyanobenzaldehyde.

Synthetic Pathway Overview

A representative synthetic scheme is outlined below. This pathway leverages the selective reduction of a nitrile to a primary amine and the conversion of a halide to a boronic acid.

Caption: Synthetic pathway for [4-(aminomethyl)phenyl]boronic acid hydrochloride.

Detailed Experimental Protocol: Lab Scale Synthesis

This protocol is adapted from established literature procedures for the synthesis of similar aminophenylboronic acids.

Step 1: Protection of the Amine

-

To a solution of 4-bromoaniline in a suitable solvent (e.g., toluene), add diphenyl ketone.

-

Introduce a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) to facilitate the formation of the imine.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and purify the resulting 4-bromo-N-(diphenylmethylidene)aniline by recrystallization or column chromatography.

Step 2: Borylation

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected 4-bromoaniline in anhydrous THF and cool to -20 °C.

-

Slowly add a solution of lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi) dropwise, maintaining the temperature below -15 °C.

-

After stirring for 1 hour at -20 °C, add trimethyl borate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Quench the reaction by the slow addition of aqueous HCl.

-

Stir the mixture vigorously to facilitate the hydrolysis of both the boronate ester and the imine protecting group.

-

The product, [4-(aminomethyl)phenyl]boronic acid hydrochloride, will precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dry under vacuum.

Key Applications in Drug Discovery and Development

The unique bifunctionality of [4-(aminomethyl)phenyl]boronic acid hydrochloride makes it a valuable reagent in the synthesis of complex molecular architectures for pharmaceutical applications.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. This reaction enables the facile synthesis of biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the coupling of [4-(aminomethyl)phenyl]boronic acid hydrochloride with an aryl bromide.

Materials:

-

[4-(aminomethyl)phenyl]boronic acid hydrochloride

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, or ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 equiv), [4-(aminomethyl)phenyl]boronic acid hydrochloride (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 60-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Kinase Inhibitor Synthesis

The aminomethylphenyl motif is a common feature in many kinase inhibitors, where the amine can form critical hydrogen bonds with the hinge region of the kinase active site. [4-(aminomethyl)phenyl]boronic acid hydrochloride serves as a key building block for introducing this motif via Suzuki-Miyaura coupling.

While specific examples detailing the use of the hydrochloride salt are often found within patent literature, the general strategy involves coupling it with a heterocyclic core that is common in kinase inhibitors.

Serine Protease Inhibition

Arylboronic acids are known to be potent, reversible inhibitors of serine proteases.[5] The boron atom acts as a Lewis acid and is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.

The inhibition mechanism involves the formation of a covalent, yet reversible, bond between the boronic acid and the catalytic serine residue. The aminomethyl group can potentially interact with other residues in the active site, enhancing binding affinity and selectivity.

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

The binding constants of arylboronic acids to serine proteases are often pH-dependent.[5] The inhibitory activity is influenced by the electronic properties of the substituents on the phenyl ring.

Stability and Degradation

Understanding the stability of [4-(aminomethyl)phenyl]boronic acid hydrochloride is crucial for its storage, handling, and use in reactions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[7]

General Protocol for a Forced Degradation Study:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

Photolytic Stress: Expose a solution to UV and visible light.

-

-

Analyze the samples at various time points by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect any degradation products.

Safety and Handling

[4-(aminomethyl)phenyl]boronic acid hydrochloride is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

[4-(aminomethyl)phenyl]boronic acid hydrochloride is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with its potential as a pharmacophore in enzyme inhibition, underscores its versatility. This guide has provided a detailed overview of its properties, synthesis, and key applications, offering a foundation for its effective use in research and development. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks will undoubtedly expand.

References

- Peptides. (n.d.). 4-Aminomethylphenylboronic acid hydrochloride - (CAS 75705-21-4).

- Rawn, J. D. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.

- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- ResearchGate. (1971). Inhibition of Serine Proteases by Arylboronic Acids.

- National Center for Biotechnology Information. (1971). Inhibition of Serine Proteases by Arylboronic Acids.

- National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

- SciSpace. (2016). Forced Degradation Studies.

- MedCrave. (2016). Forced Degradation Studies.

- IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review.

- RJPT. (2018). Stability Indicating Forced Degradation Studies.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 358842500 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 5. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Aminomethylphenylboronic Acid Hydrochloride

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for 4-Aminomethylphenylboronic acid hydrochloride (CAS No. 75705-21-4). It is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their laboratories. Beyond a simple recitation of safety data, this document offers practical insights and detailed protocols to ensure the safe and effective use of this compound, grounded in scientific principles and field-proven experience.

Compound Profile and Significance

This compound is a bifunctional organic compound featuring both a boronic acid and an aminomethyl group. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds. The aminomethyl group provides a site for further functionalization, making it a key component in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1]

| Property | Value | Source |

| CAS Number | 75705-21-4 | [2][3] |

| Molecular Formula | C₇H₁₁BClNO₂ | [2][3] |

| Molecular Weight | 187.43 g/mol | [2][3] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][4] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Conditions | Ambient temperatures, though some suppliers recommend 0-6°C for long-term stability. | [1][5] |

Hazard Identification and Risk Assessment

From a safety perspective, this compound is classified as acutely toxic if swallowed. The primary route of occupational exposure is through ingestion, though skin and eye contact, as well as inhalation of the powder, should also be avoided.

GHS Classification:

| Classification | Code | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Risk Assessment Workflow:

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound in a laboratory setting. This process is a cornerstone of a robust safety culture.

Caption: A systematic approach to risk assessment for handling this compound.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established guidelines for handling boronic acid derivatives.

Exposure Protocol:

| Exposure Route | First-Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. If the person is conscious, provide them with plenty of water to drink.[6] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Emergency Response Flowchart:

This flowchart outlines the critical decision-making steps in the event of an accidental exposure.

Caption: A clear workflow for responding to an exposure incident.

Handling, Storage, and Disposal

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Safe Handling Practices:

-

Engineering Controls: Always handle this compound in a well-ventilated area. For weighing and transferring the solid, a ventilated balance enclosure or a chemical fume hood is strongly recommended to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

While ambient temperatures are generally acceptable for short-term storage, refrigeration (0-6°C) is recommended for long-term storage to prevent potential degradation.[1][5]

Disposal Protocol:

All waste containing this compound must be treated as hazardous waste.

-

Segregation:

-

Solid Waste: Collect unreacted compound and contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.

-

Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container.

-

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EH&S) office. Follow all local, state, and federal regulations. Do not dispose of down the drain.

Chemical Lifecycle Management:

This diagram illustrates the journey of the chemical within a research environment, emphasizing safety at each stage.

Caption: The lifecycle of this compound in the lab.

Toxicological and Ecological Profile

Mechanism of Action and Toxicity:

While a detailed toxicological profile for this compound is not extensively published, the toxicity of boronic acids, in general, is an area of active research. Some arylboronic acids have been found to be weakly mutagenic in microbial assays, suggesting they should be handled as potentially genotoxic impurities. The boronic acid moiety can interact with biological molecules, including forming reversible covalent complexes with diols, such as those found in sugars and some amino acids. This interaction is the basis for their use in sensors but also suggests a potential mechanism for toxicity through interference with biological pathways. It is presumed that the acute oral toxicity (H302) is due to systemic effects following absorption from the gastrointestinal tract.

Ecological Information:

Specific ecotoxicity data for this compound is limited. However, as with many synthetic organic compounds, it should be assumed to be harmful to aquatic life. Therefore, it is imperative to prevent its release into the environment by following proper disposal procedures.

References

- This compound 75705-21-4 wiki. [URL: https://www.guidechem.com/wiki/4-aminomethylphenylboronic-acid-hydrochloride-75705-21-4.html]

- Proper Disposal of 4-Methylpyridine-2-boronic acid: A Step-by-Step Guide - Benchchem. [URL: https://www.benchchem.com/blog/proper-disposal-of-4-methylpyridine-2-boronic-acid-a-step-by-step-guide]

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004781]

- This compound, 96% 250 mg | Contact Us. [URL: https://www.thermofisher.com/chemical-product/A35884.html]

- Proper Disposal of 1,10-Phenanthroline-2-boronic Acid: A Guide for Laboratory Professionals - Benchchem. [URL: https://www.benchchem.

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/CDS004781]

- 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminophenylboronic-acid]

- 4-Aminophenylboronic acid hydrochloride 95% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708887]